Dicyclohexylborane (CAS 1568-65-6) is a sterically hindered dialkylborane procured primarily as a highly regioselective hydroborating agent for the synthesis of Suzuki-Miyaura cross-coupling precursors [1]. Characterized by its two bulky cyclohexyl groups, it is utilized to convert terminal and internal alkynes into alkenylboranes while preventing the over-hydroboration commonly observed with unhindered boranes [2]. Its procurement value is anchored in its specific balance of steric demand, improved thermal stability relative to branched-chain analogs, and its ability to function efficiently as both a stoichiometric reagent and a catalyst in pinacolborane (HBpin) additions[1].
Substituting Dicyclohexylborane with generic boranes or alternative dialkylboranes frequently compromises product purity, yield, or operational feasibility. Unhindered boranes like BH3-THF fail to arrest at the dialkylborane stage, leading to complex mixtures of trialkylboranes and over-hydroborated byproducts[2]. While Disiamylborane (Sia2BH) offers similar steric bulk, its severe thermal instability necessitates generation at 0 °C and immediate use, making it operationally prohibitive for extended scale-up workflows[2]. Conversely, the highly stable 9-BBN exhibits sluggish kinetics with internal alkynes and is prone to secondary hydroboration of the desired alkenylboronate product, which significantly depresses the yield of the target mono-alkenyl species during catalytic cycles [1]. Consequently, Dicyclohexylborane occupies a non-interchangeable operational niche where both thermal resilience and strict mono-addition kinetics are required.
Disiamylborane (Sia2BH) undergoes rapid dehydroboration and isomerization at room temperature, restricting its viable storage to just a few hours at 0 °C [1]. In contrast, Dicyclohexylborane exhibits significantly enhanced thermal stability due to its robust cyclohexyl framework[1]. It can be handled and stored under inert atmosphere for extended periods without the rapid degradation observed in Sia2BH, eliminating the strict requirement for immediate in situ use and sub-zero handling during batch processing.
| Evidence Dimension | Thermal degradation timeline |
| Target Compound Data | Stable under inert atmosphere for extended periods at ambient temperatures |
| Comparator Or Baseline | Disiamylborane (Sia2BH) (Degrades within hours at 0 °C) |
| Quantified Difference | Shift from hours at 0 °C to extended stability at ambient temperatures |
| Conditions | Neat or THF solution under inert atmosphere |
Reduces the logistical burden of strict cold-chain handling and allows for more flexible batch processing in scale-up environments.
In the dialkylborane-catalyzed hydroboration of terminal alkynes with pinacolborane (HBpin), 9-BBN suffers from competitive secondary hydroboration, attacking the newly formed E-alkenylboronate product nearly as fast as the starting alkyne (rate ratio k1/k4 ≈ 5), which caps maximum yields at approximately 65%[1]. Dicyclohexylborane, however, hydroborates the alkyne roughly three orders of magnitude faster than it reacts with the product (k1/k4 > 1000), effectively eliminating the double-addition side product and preserving near-quantitative yields of the desired mono-alkenylboronate[1].
| Evidence Dimension | Kinetic ratio of alkyne hydroboration to product over-hydroboration (k1/k4) |
| Target Compound Data | ~1000:1 kinetic preference for alkyne over product |
| Comparator Or Baseline | 9-BBN (~5:1 kinetic preference for alkyne over product) |
| Quantified Difference | ~200-fold improvement in kinetic selectivity against over-hydroboration |
| Conditions | Catalytic hydroboration of terminal alkynes using HBpin |
Ensures high-purity generation of Suzuki-Miyaura coupling precursors without the yield loss associated with double-addition impurities.
While 9-BBN is highly stable, its rigid bicyclic structure renders it sluggish towards internal alkynes, often requiring elevated temperatures (60–80 °C) to achieve reasonable conversion [1]. Dicyclohexylborane reacts smoothly with internal alkynes under much milder conditions, yielding the corresponding 1,1-diboro derivatives or Z-alkenylboranes in 90–96% yield [2]. This makes Dicyclohexylborane the necessary reagent for functionalizing sterically demanding internal triple bonds where 9-BBN stalls or requires forcing conditions that may degrade sensitive substrates.
| Evidence Dimension | Yield and conditions for internal alkyne hydroboration |
| Target Compound Data | 90–96% yield under mild ambient conditions |
| Comparator Or Baseline | 9-BBN (Sluggish, requires 60–80 °C heating) |
| Quantified Difference | >90% yield achieved without the need for high-temperature forcing conditions |
| Conditions | Hydroboration of internal alkynes in THF |
Enables the efficient synthesis of complex, sterically hindered building blocks while avoiding thermal degradation of sensitive functional groups.
Dicyclohexylborane serves as a highly efficient catalyst for the hydroboration of terminal alkynes with pinacolborane (HBpin). Because it suppresses secondary hydroboration far better than 9-BBN, it ensures high yields of pure E-alkenylboronates, which are indispensable precursors for palladium-catalyzed Suzuki-Miyaura cross-coupling in pharmaceutical and agrochemical manufacturing [REFS-1, REFS-2].
For the synthesis of Z-alkenylboranes from internal alkynes, Dicyclohexylborane provides the necessary reactivity that rigid alternatives like 9-BBN lack. It allows for smooth conversion at mild temperatures, making it a critical reagent for synthesizing complex, multi-substituted olefinic frameworks in natural product total synthesis and advanced materials[1].
In process chemistry and pilot-scale manufacturing, the thermal instability of Disiamylborane (Sia2BH) presents severe logistical challenges. Dicyclohexylborane serves as a practical replacement, offering comparable steric bulk and anti-Markovnikov selectivity while providing the extended thermal stability required for standard batch processing and semi-continuous operations without strict 0 °C constraints [1].
Flammable;Corrosive